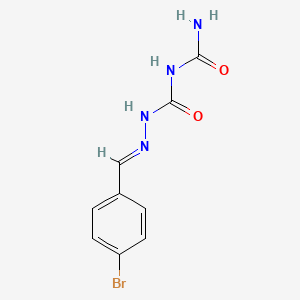
(2E)-2-(4-bromobenzylidene)-N-carbamoylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazine moiety linked to a bromobenzylidene group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine typically involves multiple steps, starting with the preparation of the hydrazine derivative and the bromobenzylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine can be compared with similar compounds such as:
4-Aminoantipyrine: Known for its use in biochemical assays and as an analgesic.
2,2′-Oxydiethylamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
The uniqueness of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrN4O2 |
|---|---|
Molekulargewicht |
285.10 g/mol |
IUPAC-Name |
1-[(E)-(4-bromophenyl)methylideneamino]-3-carbamoylurea |
InChI |
InChI=1S/C9H9BrN4O2/c10-7-3-1-6(2-4-7)5-12-14-9(16)13-8(11)15/h1-5H,(H4,11,13,14,15,16)/b12-5+ |
InChI-Schlüssel |
LOGRVVGVULBXGN-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC(=O)N)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)NC(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15086113.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B15086116.png)

![2-[(2-methoxyethyl)amino]-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086124.png)
![Ethyl 5-{[2-(4-ethoxy-2,3,5,6-tetrafluorophenoxy)propanoyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15086125.png)
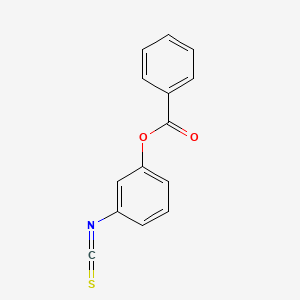
![N-(2-chlorobenzyl)-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086137.png)


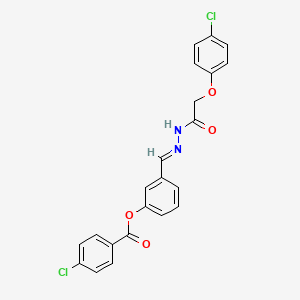
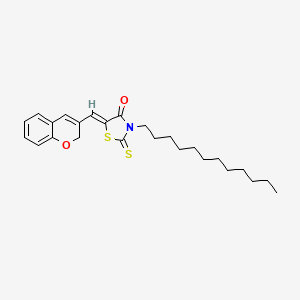
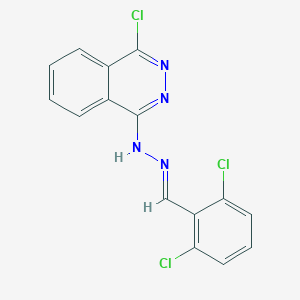
![4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15086183.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B15086187.png)
